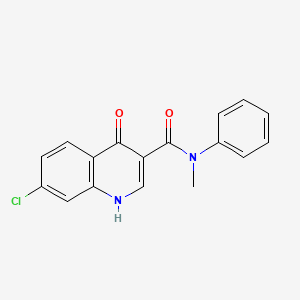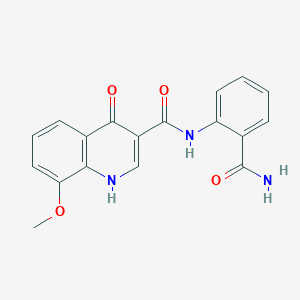
5-methyl-4-(4-nitrobenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” is a synthetic organic compound belonging to the pyrazolone family. Pyrazolones are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities. This particular compound features a nitrobenzoyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” typically involves the condensation of appropriate hydrazines with diketones or β-keto esters. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: Reactions are usually carried out at elevated temperatures (50-100°C).
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The phenyl and nitrobenzoyl groups can undergo electrophilic aromatic substitution reactions.
Condensation: The pyrazolone ring can participate in various condensation reactions with aldehydes or ketones.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Reduction of the nitro group: Produces the corresponding amino derivative.
Substitution reactions: Can yield various substituted pyrazolones depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Pyrazolones can act as ligands in metal-catalyzed reactions.
Biology and Medicine
Pharmacological studies: Investigated for potential anti-inflammatory, analgesic, and antipyretic properties.
Drug development: Used as a scaffold for designing new therapeutic agents.
Industry
Dye and pigment production: Pyrazolone derivatives are used in the synthesis of azo dyes.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The mechanism of action of “3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” depends on its specific biological activity. Generally, pyrazolones may:
Inhibit enzymes: Such as cyclooxygenase (COX) in the case of anti-inflammatory activity.
Interact with receptors: Binding to specific receptors to exert analgesic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Antipyrine: Known for its analgesic and antipyretic effects.
Metamizole: Used as a painkiller and fever reducer.
Uniqueness
“3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-(4-nitrobenzoyl)-2-phenyl-” is unique due to the presence of the nitrobenzoyl group, which may enhance its pharmacological profile and chemical reactivity compared to other pyrazolones.
Properties
CAS No. |
66755-21-3 |
|---|---|
Molecular Formula |
C17H13N3O4 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
5-methyl-4-(4-nitrobenzoyl)-2-phenyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H13N3O4/c1-11-15(16(21)12-7-9-14(10-8-12)20(23)24)17(22)19(18-11)13-5-3-2-4-6-13/h2-10,15H,1H3 |
InChI Key |
QHRMOZIIQNCORN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide](/img/structure/B12189034.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-(4-oxoquinazolin-3(4H)-yl)hexanamide](/img/structure/B12189035.png)
![4-({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B12189051.png)



![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-imino-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12189068.png)
![5-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12189072.png)
![N-(1,1-dioxothiolan-3-yl)-2-[4-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-cyc lopentylacetamide](/img/structure/B12189076.png)

![12-chloro-3-(2-fluorobenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B12189083.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12189093.png)

